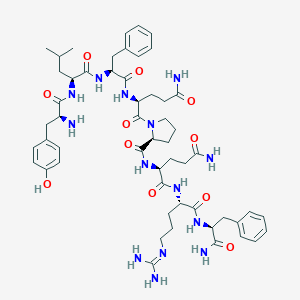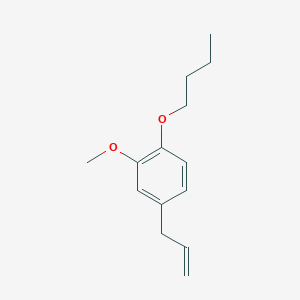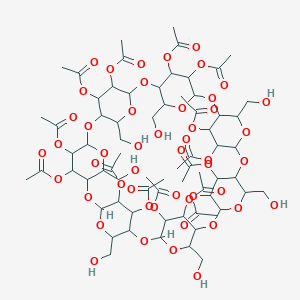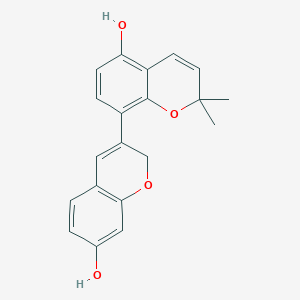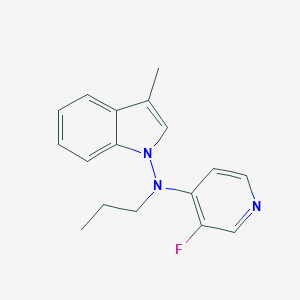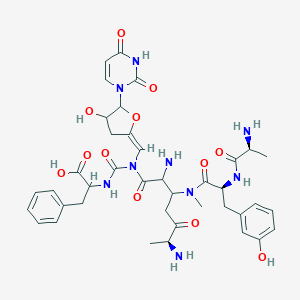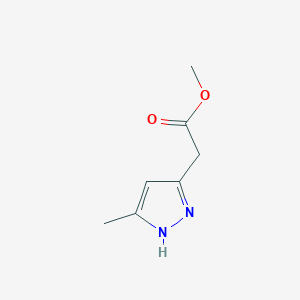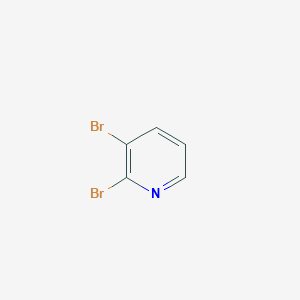
Iriflophenone
Overview
Description
This compound is a benzophenone derivative that can be found in various plant sources such as Aquilaria crassna, Aquilaria sinensis, Aquilaria malaccensis, Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa . This compound is known for its diverse pharmacological activities, including antidiabetic, antioxidant, antibacterial, anti-inflammatory, and antiproliferative properties .
Mechanism of Action
Target of Action
Iriflophenone, specifically this compound 3-C-β-D glucoside (IPG), is a Benzophenone derivative that has been found to have various pharmacological actions . It has been shown to have strong potential against bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . It also has α-glucosidase inhibition activity, which is stronger than the drug acarbose .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. For instance, it has been shown to lower blood glucose levels and enhance glucose uptake . This suggests that this compound interacts with glucose transporters and enzymes involved in glucose metabolism, thereby influencing glucose levels in the body.
Biochemical Pathways
This compound affects several biochemical pathways. Its α-glucosidase inhibition activity suggests that it interferes with the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This results in a slower release of glucose into the bloodstream, which can help manage blood glucose levels. Furthermore, it has been shown to scavenge ABTS [2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)] and peroxyl radicals , indicating its involvement in antioxidant pathways.
Result of Action
The primary result of this compound’s action is its ability to lower blood glucose levels and enhance glucose uptake . It has been shown to lower blood glucose levels by 46.4% and enhance glucose uptake by 153% . These effects make this compound a promising candidate for managing blood glucose levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the aqueous fraction of Dryopteris ramosa, from which this compound is obtained, is used by inhabitants of the Galliyat region of Pakistan to treat their gastrointestinal tract ailments This suggests that the efficacy of this compound can be influenced by factors such as the method of extraction and the specific environment of the plant source
Biochemical Analysis
Biochemical Properties
Iriflophenone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the leaves of Aquilaria sinensis, where it plays a role in the plant’s biochemical reactions
Cellular Effects
It has been suggested that it may have anti-inflammatory, anti-tumor, and analgesic effects . It may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have been studied
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. For instance, a pharmacokinetic study of this compound in rat plasma was conducted after intravenous administration
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Iriflophenone can be isolated from plant sources using various chromatographic techniques. For instance, the aqueous fraction of Dryopteris ramosa can be subjected to LH20 Sephadex, followed by medium-pressure liquid chromatography (MPLC) on silica gel 60, and purified by preparative thin-layer chromatography (TLC) . The compound can also be obtained from Aquilaria sinensis using phytochemical methods and modern spectroscopic techniques such as ultraviolet (UV), infrared (IR), mass spectrometry (MS), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Iriflophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Iriflophenone has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the stability and degradation kinetics of benzophenone derivatives . In biology, this compound exhibits significant antibacterial activity against strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . In medicine, it has shown potential as an antidiabetic, anti-inflammatory, and antioxidant agent . Additionally, this compound is being explored for its cytotoxic potential in cancer research .
Comparison with Similar Compounds
Iriflophenone is unique among benzophenone derivatives due to its diverse pharmacological activities. Similar compounds include mangiferin, a xanthonoid found in Aquilaria leaves, and genkwanin, a flavonoid also present in Aquilaria species . While mangiferin and genkwanin exhibit some overlapping activities, such as antioxidant and anti-inflammatory effects, this compound stands out for its broader range of biological activities, including significant antibacterial and antidiabetic properties .
Properties
IUPAC Name |
(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWDTJDEGSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major plant sources of iriflophenone and its derivatives?
A1: this compound and its glycosylated derivatives are primarily found in the leaves of plants belonging to the genera Aquilaria, Cyclopia, and Mangifera. [, , , , , , , , , , ]
Q2: Which specific this compound derivatives have been isolated from Aquilaria species?
A2: Studies have identified this compound 3-C-β-D-glucoside, this compound 3,5-C-β-D-diglucoside, and this compound 2-O-α-L-rhamnopyranoside as major constituents in Aquilaria leaves. [, , , , ]
Q3: Besides Aquilaria, what other plant sources contain this compound 3-C-β-D-glucoside?
A3: this compound 3-C-β-D-glucoside has also been isolated from Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa. [, , ]
Q4: What are the primary analytical techniques used to identify and quantify this compound derivatives in plant extracts?
A4: Researchers widely employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS) for both qualitative and quantitative analyses. [, , , , , , , , ]
Q5: Can you elaborate on the use of HPLC-DAD in analyzing this compound derivatives?
A5: HPLC-DAD allows the separation and identification of individual this compound glycosides based on their unique retention times and UV-Vis absorption spectra. [, , , , ] This technique is crucial for characterizing the complex phenolic profiles of plant extracts.
Q6: How does HPLC-MS contribute to understanding the chemical composition of these extracts?
A6: HPLC-MS provides accurate mass data and fragmentation patterns of the separated compounds, enabling the identification of known this compound derivatives and the discovery of novel analogs. [, , , , , ]
Q7: Has any research explored the use of Enzyme-Linked Immunosorbent Assay (ELISA) for this compound detection?
A7: Yes, a study developed a specific polyclonal antibody-based ELISA for the rapid and sensitive detection of this compound 3-C-β-D-glucoside in Aquilaria samples. [, ] This method offers a promising alternative for high-throughput screening.
Q8: What is the reported molecular formula and molecular weight of this compound?
A8: this compound has a molecular formula of C13H10O5 and a molecular weight of 246.22 g/mol. []
Q9: Which spectroscopic techniques were used to determine the structure of this compound?
A9: The structure of this compound was elucidated using Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q10: What is the core structure of this compound and its derivatives?
A10: this compound belongs to the benzophenone class of compounds. [, , ] Its derivatives often involve glycosylation at various positions on the benzophenone core. [, ]
Q11: What significant biological activities have been attributed to this compound and its derivatives?
A11: Research suggests that this compound derivatives, particularly this compound 3-C-β-D-glucoside, display antioxidant, anti-inflammatory, antidiabetic, antiplatelet, and α-glucosidase inhibitory activities. [, , , , , , , , , ]
Q12: How potent is this compound 3-C-β-D-glucoside in inhibiting α-glucosidase compared to other compounds?
A12: While this compound 3-C-β-D-glucoside showed α-glucosidase inhibitory activity, genkwanin, an O-methylated flavone also found in Aquilaria crassna leaves, exhibited more potent inhibition in the same study. []
Q13: Can you elaborate on the antioxidant properties of this compound derivatives?
A13: this compound 3-C-β-D-glucoside, this compound 3,5-C-β-D-diglucoside, and mangiferin, commonly found together in Aquilaria crassna leaves, have demonstrated antioxidant effects. [, , ] Specifically, this compound 3-C-β-D-glucoside showed significant radical scavenging activity and increased the expression of antioxidant enzymes like glutathione peroxidase-1 in HEK-293 cells. []
Q14: How do the antioxidant capacities of this compound 3-C-β-D-glucoside compare to mangiferin and isomangiferin?
A14: Studies using online HPLC antioxidant assays revealed that this compound 3-C-β-D-glucoside possesses comparable antioxidant capacity to mangiferin and isomangiferin, key bioactive xanthones found in Cyclopia genistoides. []
Q15: What is the role of this compound 3-C-β-D-glucoside in influencing blood glucose levels?
A15: In vivo studies using a diabetic mouse model demonstrated that this compound 3-C-β-D-glucoside effectively lowered fasting blood glucose levels, exhibiting potency comparable to insulin. []
Q16: How does this compound 3-C-β-D-glucoside exert its blood glucose-lowering effects?
A16: this compound 3-C-β-D-glucoside, similar to the methanolic extract of Aquilaria sinensis, enhances glucose uptake in rat adipocytes, suggesting a potential mechanism for its antidiabetic activity. []
Q17: Are there any studies investigating the anti-inflammatory effects of this compound derivatives?
A17: Yes, research has shown that an ethanolic extract of Aquilaria malaccensis leaves, containing this compound 2-O-α-L-rhamnopyranoside and this compound 3-C-β-D-glucoside, exhibits anti-inflammatory activity by suppressing nitric oxide production in LPS/IFN-γ-stimulated RAW 264.7 macrophages. []
Q18: Has the potential of this compound derivatives in managing obesity been explored?
A18: A study using 3T3-L1 adipocytes indicated that fractions enriched with this compound-3-C-β-D-glucoside-4-O-β-D-glucoside, a benzophenone, influenced lipid metabolism by stimulating lipolysis and modulating the expression of genes involved in lipid metabolism. []
Q19: What is the significance of studying the thermal degradation kinetics of this compound derivatives?
A19: Understanding the thermal stability of this compound 3,5-C-β-d-diglucoside and this compound 3-C-β-d-glucoside, as conducted in a study on Aquilaria crassna leaf extract, is crucial for determining appropriate processing and storage conditions to maintain their bioactivity in food and pharmaceutical applications. []
Q20: What are the key findings regarding the stability of this compound derivatives at different pH levels?
A20: pH-rate profile studies revealed that this compound 3,5-C-β-d-diglucoside, this compound 3-C-β-d-glucoside, and mangiferin exhibit good stability under neutral to acidic conditions, which is valuable information for formulating them into stable products. []
Q21: Are there any studies that investigate the structure-activity relationships of this compound derivatives?
A21: A study focusing on the synthesis of this compound 2-O-α-L-rhamnopyranoside and aquilarisinin, along with their derivatives, examined their α-glucosidase inhibitory activity, providing valuable insights into the structural features essential for bioactivity. []
Q22: What is the importance of exploring alternative applications of this compound-rich plant materials, like mango leaves?
A22: Utilizing mango leaves, a by-product of the mango industry, as a source of bioactive compounds like this compound 3-C-β-D-glucoside presents a sustainable approach to valorize agricultural waste and potentially develop valuable products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


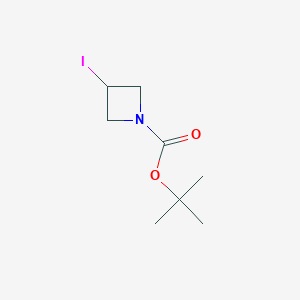
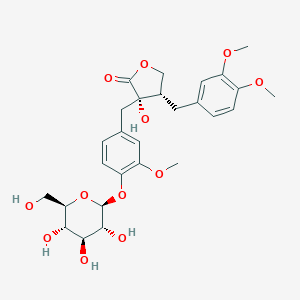
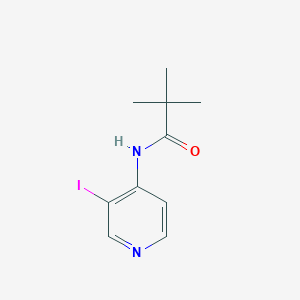
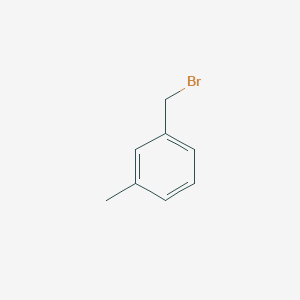
![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)
